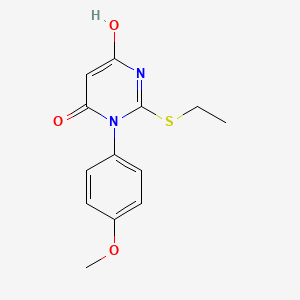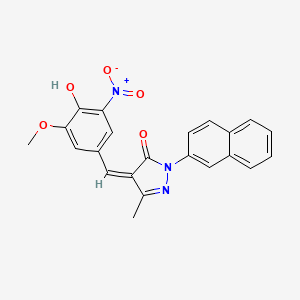
2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals, such as antiviral and anticancer drugs. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
作用機序
The mechanism of action of 2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, studies suggest that it inhibits viral replication by interfering with the viral DNA synthesis. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potential therapeutic applications in the field of medicine. It has been found to exhibit antiviral and anticancer activities, making it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic methods for the synthesis of this compound could lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals, such as antiviral and anticancer drugs. It exhibits antiviral and anticancer activities and has several biochemical and physiological effects. Although its mechanism of action is not fully understood, it holds great promise for the development of new drugs. Further research is needed to optimize its therapeutic potential and explore its potential applications in the treatment of other diseases.
合成法
The synthesis of 2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone involves the condensation of 4-methoxyphenyl hydrazine with ethyl 2-cyanoacetate, followed by the reaction of the resulting intermediate with ethyl mercaptoacetate. The final product is obtained by the reaction of the intermediate with hydroxylamine hydrochloride.
科学的研究の応用
2-(ethylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral and anticancer activities. Studies have shown that this compound inhibits the replication of human cytomegalovirus, herpes simplex virus, and influenza virus. It also exhibits cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
特性
IUPAC Name |
2-ethylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-19-13-14-11(16)8-12(17)15(13)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEALWROTCQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methoxy-5-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6019236.png)

![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![1,3-benzodioxol-5-yl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019267.png)
![N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6019268.png)

![(2-fluoro-4-biphenylyl){1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019278.png)
![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate](/img/structure/B6019290.png)
![2-[4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6019295.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6019319.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6019326.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019330.png)
![ethyl (1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6019335.png)